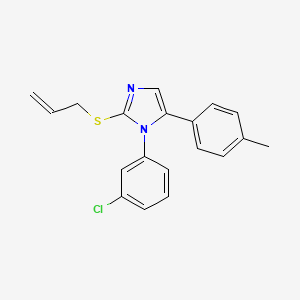

2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as allicin, and it is a natural product that is found in garlic. Allicin has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. In addition, allicin has been shown to have potential applications in cancer research and as a treatment for cardiovascular disease.

Scientific Research Applications

Corrosion Inhibition

2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole and its derivatives have been extensively studied for their potential in corrosion inhibition. These compounds have demonstrated significant effectiveness as inhibitors in various corrosive environments, notably in protecting metals like steel. For instance, imidazole derivatives have been reported to exhibit high inhibition efficiency, reaching up to 93% in CO2 saturated brine solutions, highlighting their potential in safeguarding metal surfaces against corrosion. This efficacy is attributed to the adsorption of these compounds on metal surfaces, forming a protective layer that reduces corrosion rates significantly. Quantum chemical calculations and molecular dynamic simulations further support these findings, illustrating the fundamental interactions at the molecular level that contribute to their inhibitory action (Ech-chihbi et al., 2020; Singh et al., 2017).

Antimicrobial Activity

Another significant area of research is the exploration of imidazole derivatives for antimicrobial applications. Studies have synthesized various imidazole compounds and evaluated their efficacy against a broad spectrum of pathogenic bacterial and fungal strains. These investigations have revealed that certain imidazole derivatives, especially those with specific substituents, exhibit notable antimicrobial properties. For example, derivatives containing bromo and chloro substituents have shown considerable inhibitory activity against yeast and fungal pathogens, offering a promising avenue for the development of new antimicrobial agents. This potential is further explored through molecular docking studies to understand the mode of action at the molecular level, providing insights into how these compounds interact with biological targets to exert their antimicrobial effects (Sharma et al., 2017).

properties

IUPAC Name |

1-(3-chlorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2S/c1-3-11-23-19-21-13-18(15-9-7-14(2)8-10-15)22(19)17-6-4-5-16(20)12-17/h3-10,12-13H,1,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRPPVHQJLWGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)

![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)

![2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2875748.png)

![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)

![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)